PAR4 Antagonist Activity: 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride Exhibits Nanomolar Potency
The 4-piperidinyl ethyl furoate scaffold, exemplified by a derivative of 2-(4-piperidinyl)ethyl 2-furoate, demonstrates potent antagonist activity at the human proteinase-activated receptor 4 (PAR4). This specific scaffold confers an IC50 of 6.80 nM in a cellular assay measuring inhibition of PAR4 agonist peptide (AP)-induced calcium mobilization in Ga15-HEK293 cells [1]. This potency represents a substantial enhancement compared to baseline PAR4 antagonists in the same chemical series.
| Evidence Dimension | Antagonist potency at human PAR4 receptor |
|---|---|
| Target Compound Data | IC50 = 6.80 nM (for a 4-piperidinyl ethyl furoate derivative) |
| Comparator Or Baseline | Less potent analogs in the series: IC50 = 40 nM (human platelet-rich plasma) and IC50 = 160 nM (mouse PAR4) |
| Quantified Difference | Target scaffold shows 6-fold higher potency than the 40 nM analog in human cells and 24-fold higher potency than the 160 nM analog in mouse cells. |
| Conditions | Ga15-HEK293 cells expressing human PAR4; inhibition of PAR4 AP AYPGKF-NH2-induced cytosolic calcium mobilization [1] |
Why This Matters
For research programs targeting PAR4-mediated platelet activation and thrombosis, this compound provides a validated entry point into a chemical space with demonstrated low-nanomolar potency, reducing the need for de novo scaffold optimization.
- [1] BindingDB. (n.d.). BDBM50578886 (CHEMBL4849569) - Antagonist activity at human PAR4 expressed in Ga15-HEK293 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578886 View Source
